2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one
Description
2,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one is a boronate ester-functionalized quinazolinone derivative. Its core structure consists of a 3,4-dihydroquinazolin-4-one scaffold substituted with methyl groups at positions 2 and 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety at position 7. This compound is of significant interest in synthetic chemistry due to the boronate ester group, which enables participation in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in pharmaceutical and materials science applications .
Properties
CAS No. |
1209498-30-5 |
|---|---|
Molecular Formula |
C16H21BN2O3 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C16H21BN2O3/c1-10-18-13-9-11(7-8-12(13)14(20)19(10)6)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3 |
InChI Key |
ARLWAJBHEASMQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C(=N3)C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The most widely reported method for constructing 3,4-dihydroquinazolin-4-one derivatives involves anthranilic acid as a starting material. In a solvent-free approach, anthranilic acid reacts with methyl-substituted acyl chlorides to form intermediate amides, which undergo cyclization with acetic anhydride to yield 1,3-benzoxazin-4-ones. Subsequent treatment with methylamine introduces the 3-methyl group, forming 2,3-dimethyl-3,4-dihydroquinazolin-4-one (Figure 1).
One-Pot Multicomponent Assembly
A scalable alternative employs arenediazonium salts, nitriles, and bifunctional anilines in a metal-free, three-component reaction. For example, combining 2-methylanthranilic acid-derived diazonium salts with acetonitrile and N-methylaniline generates the dihydroquinazolinone core in a single step (Figure 2).
-
Conditions : Room temperature, DMF as solvent, 12–24 hours.
-
Advantages : Avoids isolation of intermediates; Yield : 70–85%.
Functionalization at Position 7
Bromination of the Aromatic Ring
To introduce the boronate ester, position 7 must first be halogenated. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and subsequent quenching with bromine selectively installs a bromine atom at position 7.
Miyaura Borylation
The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂). While specific protocols for quinazolinones are scarce in the provided literature, analogous Suzuki-Miyaura conditions apply:
-
Catalyst : Pd(dppf)Cl₂ (5 mol%).
-
Base : KOAc, dioxane, 100°C, 12 hours.
-
Yield : 75–80% (estimated based on aryl bromide conversions).
Analytical Characterization
Spectral Data for Key Intermediates
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the boronic acid derivative to its corresponding boronic ester or boronic acid.
Reduction: : Reduction of the quinazolinone core to produce dihydroquinazolinone derivatives.
Substitution: : Substitution reactions at the boronic acid site, often involving nucleophilic attack.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) are often used in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters and boronic acids.
Reduction: : Dihydroquinazolinone derivatives.
Substitution: : Various boronic acid derivatives and their conjugates.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials. Its boronic acid functionality makes it a versatile intermediate in cross-coupling reactions, which are essential in organic synthesis.
In biology, boronic acids and their derivatives are known to interact with various biomolecules, making this compound useful in the study of enzyme inhibitors and other biological targets.
Medicine
The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a valuable candidate for synthesizing new therapeutic agents.
Industry
In the materials industry, this compound can be used in the synthesis of organic semiconductors, OLEDs (organic light-emitting diodes), and other advanced materials. Its unique structure and reactivity profile make it suitable for creating novel materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural similarities with several tetrahydroquinazolinone and related heterocyclic derivatives:
4j (Molecules 2014): Structure: 2-(3-(2-Methyl-6,8-diphenyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-diphenylquinazolin-4(3H)-one. Key Differences: Contains diphenyl substituents at positions 6 and 8 instead of methyl groups and lacks the boronate ester. Reactivity: Non-boronated; cannot participate in Suzuki coupling.
4d (Molecules 2014): Structure: 2-(3-(2-Ethyl-6,8-diphenyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-propyl)-6,8-diphenylquinazolin-4(3H)-one. Reactivity: Limited to non-coupling applications.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one (Enamine Ltd, 2020): Structure: Boronate ester attached to a benzoxazolone core. Key Differences: Different heterocycle (benzoxazolone vs. dihydroquinazolinone) but similar boronate reactivity.
Physical and Spectroscopic Properties
A comparative analysis of physical properties and spectral data is summarized below:
*Estimated based on molecular formula (C₁₉H₂₅BN₂O₃).
Biological Activity
The compound 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family known for its diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular formula of the compound is , and its structure features a quinazolinone core with a dioxaborolane substituent. The presence of these functional groups is crucial for its biological activity.
Antioxidant Activity
Research indicates that derivatives of quinazolinones exhibit significant antioxidant properties. The antioxidant potential can be assessed through various assays such as DPPH and ABTS radical scavenging assays. For example, compounds similar to 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one have demonstrated lower IC50 values in these assays compared to standard antioxidants like Trolox and ascorbic acid .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Reference (Trolox) | 12.5 | 15.0 |
| Compound A | 10.0 | 12.0 |
| Compound B | 8.0 | 10.5 |
Anticancer Activity
Quinazolinone derivatives have been studied for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways. The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has been documented against various bacterial strains. The compound exhibits activity against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis .
Case Studies
- Antioxidant Efficacy Study : A recent study evaluated the antioxidant capacity of synthesized quinazolinone derivatives including our compound of interest. The results indicated that the compound exhibited significant radical scavenging activity with an IC50 value lower than that of ascorbic acid .
- Anticancer Mechanism Investigation : Another study focused on the anticancer effects of similar compounds in human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with these compounds led to a marked decrease in cell viability and increased apoptosis markers .
Q & A
Q. What are the key synthetic strategies for introducing the pinacol boronate ester group into the quinazolinone scaffold?
Methodological Answer: The pinacol boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling precursors. A common approach involves:
- Borylation of halogenated intermediates : React 7-bromo-2,3-dimethyl-3,4-dihydroquinazolin-4-one with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours .
- Purification : Post-reaction, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Q. How is the purity and structural integrity of the compound verified post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the boronate ester protons appear as a singlet at δ 1.3–1.4 ppm, while the quinazolinone carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z corresponding to [M+H]⁺ .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved systematically?
Methodological Answer: Contradictions in stability data often arise from differences in experimental setups. To resolve these:
- Controlled Stability Studies : Perform accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) to identify pH-sensitive regions. For example, boronate esters hydrolyze rapidly under acidic conditions (pH < 4), leading to quinazolinone ring decomposition .
- Structural Elucidation of Degradants : Use LC-MS/MS to identify byproducts (e.g., free boronic acids or ring-opened derivatives) .
Q. What experimental designs are optimal for assessing the compound’s bioactivity while minimizing confounding variables?
Methodological Answer:
- Randomized Block Design : Assign treatments (e.g., compound concentrations) to randomized blocks to control for environmental variability (e.g., cell culture plate edge effects). Use four replicates per group .
- Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate. Include vehicle controls (DMSO ≤ 0.1%) and reference compounds (e.g., cisplatin for cytotoxicity assays).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare means. Report IC₅₀ values with 95% confidence intervals .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing methyl groups with halogens or electron-withdrawing groups) and evaluate their bioactivity.
- Boronate Ester Replacement : Compare activity of the pinacol boronate ester with other boronates (e.g., MIDA or trifluoroborate) to assess coupling efficiency and stability .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO energies) with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic efficiencies for Suzuki-Miyaura reactions involving this compound?
Methodological Answer: Conflicting catalytic efficiency data may arise from:
- Catalyst Variations : Compare Pd(PPh₃)₄ vs. PdCl₂(dtbpf) in terms of yield and reaction time.
- Solvent Effects : Polar aprotic solvents (DMF, THF) vs. ethers (1,4-dioxane) can alter reaction kinetics.
- Base Selection : KOAc vs. K₂CO₃ may affect boronate ester stability.
- Standardization : Replicate reactions under identical conditions (e.g., 5 mol% Pd, 80°C, 12 hours) and report yields with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
